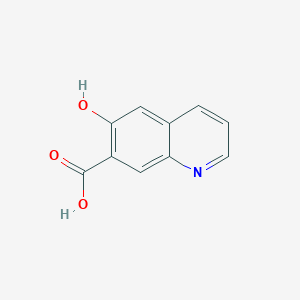

6-Hydroxyquinoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

6-hydroxyquinoline-7-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-11-8(6)5-7(9)10(13)14/h1-5,12H,(H,13,14) |

InChI Key |

HNMKKZPSNCDTJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxyquinoline-7-carboxylic acid

Prepared by a Senior Application Scientist

This technical guide offers a comprehensive overview of 6-hydroxyquinoline-7-carboxylic acid (CAS 1261434-11-0), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document provides a robust theoretical framework based on established principles of organic chemistry and extensive comparative analysis with its isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, properties, and potential applications of this molecule.

Introduction and Molecular Overview

6-Hydroxyquinoline-7-carboxylic acid belongs to the family of hydroxyquinoline carboxylic acids, a class of compounds known for their diverse biological activities and utility as versatile chemical building blocks. The core structure features a quinoline bicyclic system, which is a key pharmacophore in numerous approved drugs. The placement of a hydroxyl group at the 6-position and a carboxylic acid at the 7-position imparts specific electronic and steric properties that influence its chemical reactivity, metal-chelating ability, and biological interactions.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the quinoline scaffold is expected to modulate the molecule's acidity, lipophilicity, and hydrogen bonding capacity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties

Precise experimental data for 6-hydroxyquinoline-7-carboxylic acid is not widely available. However, we can predict its properties with a high degree of confidence through analysis of its structural analogues.

| Property | Predicted Value for 6-Hydroxyquinoline-7-carboxylic acid | Comparative Data for Isomers |

| Molecular Formula | C₁₀H₇NO₃[1] | C₁₀H₇NO₃ (for all isomers)[2][3] |

| Molecular Weight | 189.17 g/mol [1] | 189.17 g/mol (for all isomers)[2][3] |

| Melting Point (°C) | Estimated: >250 (Decomposes) | 6-Hydroxyquinoline-2-carboxylic acid: 242-245[2] 2-Hydroxyquinoline-4-carboxylic acid: >300 |

| pKa | Estimated: ~4-5 (carboxylic acid), ~9-10 (phenol) | 8-Hydroxyquinoline-2-carboxylic acid: pK₁=10.14, pK₂=3.92[4] |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | General for this class of compounds. |

Causality Behind Predictions:

-

Melting Point: The high melting point is anticipated due to the planar, rigid aromatic structure, which allows for efficient crystal packing, and strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and the hydroxyl group. Similar high melting points are observed in its isomers.

-

pKa: The carboxylic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. The phenolic proton's acidity will be influenced by the quinoline ring system. These values are crucial for understanding the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The pKa values of related isomers support this estimation[4].

Spectroscopic Characterization (Predicted)

While experimental spectra for 6-hydroxyquinoline-7-carboxylic acid are not readily found, its spectral characteristics can be reliably predicted based on its functional groups and the known spectra of its parent molecule, 6-hydroxyquinoline, and other isomers.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electronic effects of the hydroxyl and carboxylic acid groups. A predicted spectrum in DMSO-d₆ would show:

-

Signals in the aromatic region (δ 7.0-9.0 ppm).

-

A broad singlet for the carboxylic acid proton (δ > 12 ppm).

-

A singlet for the phenolic proton (δ ~9-10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. Key predicted resonances include:

-

A signal for the carboxylic carbon (C=O) around 165-175 ppm.

-

Aromatic carbon signals between 110-160 ppm. The carbon bearing the hydroxyl group will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups:

-

A very broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹, overlapping with C-H stretches[5].

-

A strong C=O stretching vibration from the carboxylic acid between 1680-1710 cm⁻¹[5].

-

An O-H stretching band from the phenolic group around 3200-3400 cm⁻¹.

-

C-O stretching vibrations in the 1210-1320 cm⁻¹ region[5].

-

Aromatic C=C and C=N stretching vibrations in the 1450-1620 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 189. Subsequent fragmentation would likely involve the loss of CO₂ (m/z = 44) from the carboxylic acid group, leading to a significant peak at m/z = 145.

Plausible Synthetic Pathways

While a specific, validated synthesis for 6-hydroxyquinoline-7-carboxylic acid is not documented in readily available literature, established named reactions for quinoline synthesis provide a strong foundation for its potential preparation.

Modified Skraup Synthesis

A plausible route could involve a modification of the Skraup synthesis, a classic method for preparing quinolines[6]. This would likely start from an appropriately substituted aminobenzoic acid.

Caption: Theoretical Friedlander synthesis pathway.

Protocol Considerations:

-

Condensation: The 2-amino-4-hydroxy-benzaldehyde and pyruvic acid (or its ester) would be dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Catalysis: A catalytic amount of a base (e.g., piperidine, NaOH) or an acid (e.g., p-toluenesulfonic acid) would be added to promote the initial aldol-type condensation and subsequent cyclization.

-

Reaction Conditions: The reaction mixture would likely be heated to reflux to drive the reaction to completion.

-

Workup and Purification: Upon cooling, the product may precipitate. Further purification could be achieved by recrystallization or column chromatography. This method is often preferred for its milder conditions compared to the Skraup synthesis.

Potential Applications and Biological Significance

The therapeutic potential of quinoline derivatives is well-established, with applications ranging from antibacterial to anticancer agents. The specific substitution pattern of 6-hydroxyquinoline-7-carboxylic acid suggests several areas of research interest.

-

Antiproliferative and Anticancer Activity: Many quinoline carboxylic acid derivatives have been investigated for their ability to inhibit cancer cell growth. The presence of the hydroxyl and carboxylic acid groups could enable chelation of metal ions essential for tumor growth or facilitate interactions with key enzymes or receptors.

-

Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group is a common feature in antioxidant compounds. This molecule could potentially act as a radical scavenger. Furthermore, some quinoline derivatives have shown anti-inflammatory activity.

-

Chelating Agent: The 8-hydroxyquinoline scaffold is a classic metal chelator. While the 6,7-substitution pattern may result in different coordination chemistry, the potential for metal binding remains an area for exploration, with applications in analytical chemistry or as metalloenzyme inhibitors.

Conclusion

6-Hydroxyquinoline-7-carboxylic acid represents a molecule of significant interest within the broader class of biologically active quinolines. While specific experimental data remains scarce, this guide provides a comprehensive theoretical framework for its physicochemical properties, spectroscopic signature, and plausible synthetic routes. The insights derived from comparative analysis with its isomers offer a solid foundation for future research and development efforts. Experimental validation of the predicted properties and synthetic pathways outlined herein is a critical next step in unlocking the full potential of this compound in drug discovery and materials science.

References

Sources

- 1. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 2. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. itmat.upenn.edu [itmat.upenn.edu]

- 6. iipseries.org [iipseries.org]

Technical Monograph: 6-Hydroxyquinoline-7-carboxylic Acid

CAS No: 1261434-11-0 Formula: C₁₀H₇NO₃ Molecular Weight: 189.17 g/mol [1][2]

Part 1: Executive Summary & Structural Architecture

The compound 6-hydroxyquinoline-7-carboxylic acid represents a specialized bifunctional scaffold in medicinal chemistry. Unlike its more common isomers (such as kynurenic acid or xanthurenic acid), this specific arrangement pairs a phenolic hydroxyl group at position C6 with a carboxylic acid at position C7.

This ortho-hydroxy-carboxy motif fused to a quinoline ring creates a unique electronic and steric environment. It functions as a salicylate bioisostere embedded within a heteroaromatic system, conferring distinct properties:

-

Intramolecular Hydrogen Bonding: The proximity of the 6-OH and 7-COOH groups facilitates the formation of a stable pseudo-six-membered ring, significantly influencing pKa and lipophilicity.

-

Chelation Potential: The motif serves as a bidentate ligand for divalent cations (

, -

Fluorescence: The rigid quinoline core, combined with the push-pull electronic effects of the hydroxyl (donor) and carboxyl (acceptor) groups, often results in pH-dependent fluorescence, useful for biological probing.

Part 2: Physicochemical Profile & Reactivity

Electronic Distribution & Ionization

The molecule exists in equilibrium between several prototropic forms depending on pH.

-

Acidic pH (< 2): Cationic form (Quinoline N protonated).

-

Neutral pH (3–6): Zwitterionic form (N-protonated, COO- deprotonated) or neutral species, stabilized by the intramolecular H-bond.

-

Basic pH (> 9): Anionic form (Phenolate and Carboxylate deprotonated).

Predicted pKa Values:

- (COOH): ~3.5 – 4.0 (Lowered by the electron-withdrawing quinoline ring).

- (Quinoline N): ~4.5 – 5.2.

- (Phenolic OH): ~9.5 – 10.5.

Structural Visualization

The following diagram illustrates the core numbering and the critical intramolecular hydrogen bond network.

Figure 1: Structural connectivity highlighting the ortho-hydroxy-carboxy interaction.

Part 3: Synthetic Pathways

Synthesizing 6-hydroxyquinoline-7-carboxylic acid requires overcoming regioselectivity challenges. The standard Skraup reaction on substituted anilines often yields mixtures. Two primary strategies are recommended:

Strategy A: Modified Skraup Cyclization (The "Mesalazine" Route)

This route utilizes 5-aminosalicylic acid (Mesalazine) as the starting material. The challenge is directing the cyclization to the sterically more crowded position (ortho to both NH2 and COOH) rather than the open position.

-

Precursor: 5-Amino-2-hydroxybenzoic acid (5-ASA).

-

Reagents: Glycerol, Sulfuric Acid, Nitrobenzene (oxidant), Ferrous Sulfate (moderator).

-

Regiochemistry: Cyclization at C6 (of aniline) yields the 5-COOH isomer (Major). Cyclization at C2 (of aniline) yields the 7-COOH isomer (Target) .

-

Refinement: Separation of isomers via fractional crystallization or preparative HPLC is required.

Strategy B: Carboxylation of 6-Hydroxyquinoline (Kolbe-Schmitt)

A more direct functionalization of the pre-formed quinoline ring.

-

Reagents:

, -

Mechanism: Formation of the potassium phenolate followed by electrophilic attack of

. -

Selectivity: Directs primarily ortho to the phenol. Competition between C5 and C7 positions. C5 is para to the ring nitrogen (electron-poor), while C7 is meta. The C7 position is often favored under thermodynamic control.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow via the Skraup cyclization of Mesalazine.

Part 4: Experimental Protocol (Lab Scale)

Objective: Synthesis of 6-hydroxyquinoline-7-carboxylic acid via Strategy A (Skraup). Safety Warning: This reaction is exothermic and involves acrolein generation (toxic). Perform in a high-efficiency fume hood.

Materials

-

5-Aminosalicylic acid (15.3 g, 0.1 mol)

-

Glycerol (30 mL)

-

Sulfuric acid (conc., 25 mL)

-

Nitrobenzene (12 mL)

-

Ferrous sulfate (0.5 g)

Methodology

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix the 5-aminosalicylic acid, ferrous sulfate, and glycerol.

-

Acid Addition: Add concentrated sulfuric acid dropwise with cooling (ice bath) to moderate the initial exotherm.

-

Oxidant Addition: Add nitrobenzene.

-

Reaction: Heat the mixture gently to

. A vigorous reaction will occur (the "Skraup boil"). Maintain reflux for 4 hours. -

Workup:

-

Isolation & Purification:

-

Acidify the filtrate carefully with Acetic Acid to pH ~4-5.

-

The crude precipitate contains both 5-COOH and 7-COOH isomers.

-

Purification: Recrystallize from hot ethanol/water. The 7-COOH isomer typically exhibits lower solubility due to the stronger intramolecular H-bond (salicylate effect) compared to the 5-COOH isomer.

-

Validation: Verify structure via

-NMR (coupling constants of the aromatic protons will distinguish the substitution pattern).

-

Part 5: Applications in Drug Discovery[7]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening against metalloenzymes.

-

Target Class: Matrix Metalloproteinases (MMPs), Integrase enzymes, and Histone Deacetylases (HDACs).

-

Mechanism: The 6-OH/7-COOH motif binds the catalytic Zinc (

) ion, displacing the water molecule required for hydrolysis.

Fluorescent Probes

Derivatives of this scaffold are used as "turn-on" sensors.

-

Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV excitation, the phenolic proton can transfer to the carbonyl oxygen of the carboxylic acid (or ester), resulting in a large Stokes shift emission. This is sensitive to solvent polarity and pH.

Data Summary Table

| Property | Value / Description | Relevance |

| H-Bond Donor | 2 (Phenol OH, Carboxyl OH) | Interaction with receptor pockets. |

| H-Bond Acceptor | 4 (N, Phenol O, Carboxyl O x2) | Water solubility and ligand binding. |

| LogP (Predicted) | ~1.2 - 1.5 | Good membrane permeability for a fragment. |

| Topological Polar Surface Area | ~60-70 Ų | Favorable for oral bioavailability rules. |

| Chelation Geometry | Planar, 5/6-membered ring | High affinity for |

References

-

Chemical Identification

- Synthetic Methodology (General Skraup Protocol)

- Structural Bioisosterism: Source:The Practice of Medicinal Chemistry. Wermuth, C.G. (2008). Academic Press. Context: Salicylate and quinoline scaffolds in ligand design.

-

Related Isomer Data (Comparative)

- Source: PubChem Compound Summary for 8-Hydroxyquinoline-7-carboxylic acid.

-

URL:

Sources

- 1. 854860-37-0|3-Hydroxy-6-iodoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 856177-13-4|6-Chloro-3-hydroxyquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 222986-83-6|2-Hydroxy-4-(pyridin-4-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1261434-11-0|6-Hydroxyquinoline-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. CAS [chemicalbook.com]

- 8. arctomsci.com [arctomsci.com]

An In-depth Technical Guide on Novel Quinoline Carboxylic Acid Building Blocks for Drug Discovery

Introduction: The Enduring Legacy and Modern Imperative of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its privileged status in drug discovery.[3][4] From the historical significance of quinine in combating malaria to the modern clinical utility of fluoroquinolone antibiotics, the quinoline nucleus has consistently demonstrated its capacity to interact with a wide range of biological targets.[1][2][5] This versatility stems from the unique physicochemical properties conferred by the fusion of a benzene and a pyridine ring, allowing for extensive functionalization and tailored biological activity.[1]

Quinoline carboxylic acids, in particular, have emerged as a highly promising class of derivatives, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4] The carboxylic acid moiety often serves as a critical pharmacophore, engaging in key interactions with biological targets. However, its presence can also introduce challenges related to metabolic stability and membrane permeability.[6][7] This guide provides a comprehensive exploration of novel quinoline carboxylic acid building blocks, delving into their synthesis, strategic application in drug discovery, and the critical role of bioisosteric replacement in optimizing drug-like properties.

Part 1: Synthesis of Novel Quinoline Carboxylic Acid Building Blocks: A Chemist's Guide to Core Architectures

The creation of diverse and novel quinoline carboxylic acid building blocks is paramount for successful drug discovery campaigns. Several named reactions have been established as robust methods for constructing the quinoline core, each offering unique advantages in terms of substituent placement and overall molecular architecture.[8]

Classical Synthetic Routes and Modern Adaptations

A variety of synthetic techniques for quinoline and its derivatives have been discovered since the late 1800s, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, and Combes syntheses.[8]

The Gould-Jacobs Reaction

A cornerstone for the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9][10] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[10] Modern adaptations, such as the use of microwave irradiation, have significantly improved reaction times and yields.[10][11][12]

Generalized Reaction Scheme: Aniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, which then undergoes thermal cyclization to yield ethyl 4-hydroxyquinoline-3-carboxylate. Saponification followed by decarboxylation produces 4-hydroxyquinoline.[9]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [10]

-

Reaction Setup: In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess diethyl ethoxymethylenemalonate serves as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 250-300 °C) and hold for a designated time (e.g., 5-15 minutes).

-

Isolation: After cooling, the precipitated product is filtered and washed with a cold solvent, such as acetonitrile.

-

Purification: The resulting solid is dried under vacuum.

The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base.[13][14] The reaction proceeds through the hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring.[13]

Mechanism Overview: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.[13]

Experimental Protocol: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acid Derivatives [15]

-

Reaction Mixture: A mixture of isatin and a carbonyl compound with an adjacent methylene group is prepared in a suitable solvent.

-

Base Addition: A strong base, such as potassium hydroxide, is added to the mixture.

-

Reaction Conditions: The reaction is typically heated to facilitate the condensation and cyclization steps.

-

Workup and Isolation: Upon completion, the reaction mixture is acidified to precipitate the quinoline-4-carboxylic acid product, which is then collected by filtration.

The Doebner-von Miller Reaction

This reaction facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[16] It is a versatile method that can be catalyzed by both Brønsted and Lewis acids.[16] The reaction mechanism involves a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation.[16][17]

Key Mechanistic Steps: The reaction is believed to start with the formation of a Schiff base from the aniline and the aldehyde component. A subsequent Michael-type addition of the enol of pyruvic acid to this imine, followed by intramolecular electrophilic cyclization and oxidation, leads to the quinoline-4-carboxylic acid.[18]

Experimental Protocol: Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis [18][19]

-

Reactant Combination: An aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid are combined.

-

Catalyst: An acid catalyst, such as sulfamic acid, is often employed.

-

Reaction Conditions: The reaction is typically carried out under heating.

-

Product Formation: The three components condense to form the quinoline-4-carboxylic acid derivative.

The Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to produce a substituted quinoline.[20][21] The reaction can be catalyzed by either acids or bases.[20][22]

Reaction Progression: The synthesis begins with the condensation of the 2-aminoaryl carbonyl compound with the methylene-containing reactant. This is followed by a cyclocondensation reaction that forms the quinoline ring system.[22]

Experimental Protocol: Cerium Ammonium Nitrate Catalyzed Friedländer Annulation [20][23]

-

Catalyst: A catalytic amount of ceric ammonium nitrate (CAN) (e.g., 10 mol %) is used.

-

Reactants: A 2-aminoaryl ketone and a carbonyl compound with a reactive α-methylene group are mixed.

-

Conditions: The reaction is typically carried out at ambient temperature.

-

Diversity-Oriented Synthesis: This method allows for the introduction of a variety of functional groups at different positions of the quinoline moiety.[23]

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[24][25] This method is particularly useful for preparing 2,4-substituted quinolines.[8][24]

Mechanism at a Glance: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone. This is followed by an acid-catalyzed cyclization and dehydration to yield the quinoline product.[8][26]

Experimental Protocol: Combes Synthesis of 2,4-Disubstituted Quinolines [8][27]

-

Condensation: Aniline is condensed with a β-diketone, such as acetoacetone.

-

Cyclization: The cyclization is carried out in the presence of a strong acid, like sulfuric acid or polyphosphoric acid.

-

Product Formation: The reaction yields a 2,4-disubstituted quinoline.

Visualizing Synthetic Pathways

Caption: Workflow from Building Blocks to Candidate Drugs.

The Critical Role of the Carboxylic Acid Moiety and the Need for Bioisosteric Replacement

The carboxylic acid group is often a key pharmacophoric element. However, it can also lead to poor metabolic stability, toxicity, and limited passive diffusion across biological membranes. [6][7]To mitigate these issues, medicinal chemists frequently employ bioisosteric replacement, where the carboxylic acid is substituted with a group that has similar physicochemical properties but an improved pharmacological profile. [7][28][29]

Common Bioisosteres for Carboxylic Acids

| Bioisostere | Key Properties and Considerations |

| Tetrazole | Maintains acidity comparable to carboxylic acids but offers greater lipophilicity. [29]However, strong hydrogen bonding with water can negatively impact membrane permeability. [29] |

| Acyl Sulfonamide | Can offer increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. [29]They are generally weaker acids than carboxylic acids. [29] |

| Hydroxamic Acid | Can act as a carboxylic acid bioisostere and is also known for its metal-chelating properties. [6] |

| N-acylsulfonamides | Ionizable bioisostere. [30] |

| Isooxazolols | Ionizable bioisostere. [30] |

The choice of a suitable bioisostere is highly context-dependent, and screening a panel of isosteres is often necessary to identify the optimal replacement for a given drug-target interaction. [6]

Part 3: Characterization and Quality Control of Novel Building Blocks

Ensuring the purity and structural integrity of the synthesized quinoline carboxylic acid building blocks is crucial for their successful application in drug discovery. A suite of analytical techniques is employed for this purpose.

Essential Analytical Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |

| Melting Point | A physical property that can indicate the purity of a solid compound. |

Experimental Protocol: General Characterization Workflow

-

Initial Purity Assessment: The synthesized compound is analyzed by HPLC to determine its purity.

-

Structural Elucidation: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

-

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

-

Functional Group Analysis: IR spectroscopy is performed to identify key functional groups, such as the carboxylic acid and quinoline ring system.

-

Physical Property Measurement: The melting point of the solid compound is determined.

Caption: Quality Control Workflow for Novel Building Blocks.

Conclusion: The Future of Quinoline Carboxylic Acids in Drug Discovery

Novel quinoline carboxylic acid building blocks continue to be a rich source of inspiration for the development of new therapeutics. The classical synthetic routes, enhanced by modern techniques, provide a robust platform for generating chemical diversity. Strategic application of these building blocks in scaffold-based drug design, coupled with a thoughtful approach to bioisosteric replacement, will undoubtedly lead to the discovery of next-generation medicines. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of quinoline carboxylic acids will remain a critical capability in the ongoing quest for innovative and effective treatments.

References

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved February 14, 2024, from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

-

Pfitzinger reaction - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

-

Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - Books. (2015). Retrieved February 14, 2024, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2016). Retrieved February 14, 2024, from [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

-

Bioisosteres for carboxylic acid groups - Hypha Discovery. (2024). Retrieved February 14, 2024, from [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]

-

Combes Quinoline Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Retrieved February 14, 2024, from [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009). Retrieved February 14, 2024, from [Link]

-

Combes synthesis of quinolines. (n.d.). Retrieved February 14, 2024, from [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). Retrieved February 14, 2024, from [Link]

-

Quinoline - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Retrieved February 14, 2024, from [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved February 14, 2024, from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2023). Retrieved February 14, 2024, from [Link]

-

Scaffold-Based Drug Design - BioSolveIT GmbH. (n.d.). Retrieved February 14, 2024, from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved February 14, 2024, from [Link]

-

Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved February 14, 2024, from [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014). Retrieved February 14, 2024, from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2024, from [Link]

-

Full article: Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst - Taylor & Francis. (2018). Retrieved February 14, 2024, from [Link]

-

(PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

-

Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024). Retrieved February 14, 2024, from [Link]

-

Chapter 6: Natural Product Scaffolds of Value in Drug Discovery and Development - Books. (2025). Retrieved February 14, 2024, from [Link]

-

1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (n.d.). Retrieved February 14, 2024, from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Retrieved February 14, 2024, from [Link]

-

The Role of Quinoline-5-carboxylic Acid in Modern Pharmaceutical Synthesis. (n.d.). Retrieved February 14, 2024, from [Link]

-

A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis - PubMed. (n.d.). Retrieved February 14, 2024, from [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022). Retrieved February 14, 2024, from [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved February 14, 2024, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. (2018). Retrieved February 14, 2024, from [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017). Retrieved February 14, 2024, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iipseries.org [iipseries.org]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. ablelab.eu [ablelab.eu]

- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 22. Friedlaender Synthesis [organic-chemistry.org]

- 23. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 25. Combes synthesis of quinolines [quimicaorganica.org]

- 26. m.youtube.com [m.youtube.com]

- 27. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 28. tandfonline.com [tandfonline.com]

- 29. drughunter.com [drughunter.com]

- 30. hyphadiscovery.com [hyphadiscovery.com]

An In-depth Technical Guide to 6-Hydroxyquinoline-7-carboxylic acid and its Isomeric Landscape

This technical guide provides a comprehensive overview of 6-Hydroxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific data for this particular isomer, this document establishes its fundamental properties through the analysis of closely related and well-documented isomers. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding its synthesis, characteristics, and potential applications.

Core Molecular Attributes

While specific experimental data for 6-Hydroxyquinoline-7-carboxylic acid is not extensively reported in public literature, its core attributes can be reliably determined from its chemical structure. As a constitutional isomer of other hydroxyquinoline carboxylic acids, it shares the same molecular formula and consequently, the same molecular weight.

The molecular structure consists of a quinoline bicyclic system substituted with a hydroxyl (-OH) group at position 6 and a carboxylic acid (-COOH) group at position 7. The presence of these functional groups dictates the molecule's chemical reactivity, potential for hydrogen bonding, and its chelating properties.

Molecular Formula and Weight

The fundamental physicochemical properties are summarized below, benchmarked against its well-characterized isomers, 6-Hydroxyquinoline-4-carboxylic acid and 8-Hydroxyquinoline-7-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | [Chem-Impex][1], [PubChem][2] |

| Molecular Weight | 189.17 g/mol | [Chem-Impex][1], [PubChem][2] |

| Monoisotopic Mass | 189.042593 Da | [PubChem][2] |

Synthesis Strategies for the Hydroxyquinoline Carboxylic Acid Scaffold

One common strategy involves the construction of the quinoline ring system from substituted anilines. For instance, the Skraup synthesis, a classic method for producing quinolines, involves the reaction of an aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent. [Study.com][3] Modifications of this and other named reactions like the Doebner-von Miller reaction or the Friedländer synthesis could be adapted to yield the desired substitution pattern.

A more contemporary approach is outlined in a patent for the synthesis of 7-hydroxyquinoline-4-carboxylic acid, which begins with 6-bromoisatin. [Google Patents][4] This multi-step synthesis involves the formation of the quinoline ring, followed by functional group interconversions to introduce the hydroxyl group. This highlights a modular approach that can be adapted for different isomers.

Exemplary Synthesis Workflow: 7-Hydroxyquinoline-4-carboxylic Acid

The following diagram illustrates a patented synthetic route, providing insight into the chemical logic for constructing such molecules. [Google Patents][4]

Caption: Multi-step synthesis of a hydroxyquinoline carboxylic acid isomer.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 6-Hydroxyquinoline-7-carboxylic acid are dictated by its aromatic system and its functional groups. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid is primarily a hydrogen bond donor and is acidic. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. These features contribute to its solubility, melting point, and interaction with biological targets.

The expected spectroscopic data would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline core. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: Resonances for the ten carbon atoms of the bicyclic scaffold and the carboxyl carbon.

-

FTIR: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Applications in Research and Drug Development

Hydroxyquinoline derivatives are widely recognized for their diverse biological activities and applications in materials science. [SciSpace][5] The core value of these molecules often stems from their ability to chelate metal ions.

Medicinal Chemistry

The 8-hydroxyquinoline scaffold, in particular, is a privileged structure in medicinal chemistry with derivatives exhibiting a wide range of therapeutic properties, including:

-

Antimicrobial and Antifungal Activity: The ability to chelate essential metal ions can disrupt microbial processes. [SciSpace][5]

-

Neuroprotective Agents: By chelating metal ions like iron and copper, these compounds can mitigate oxidative stress implicated in neurodegenerative diseases.

-

Anti-cancer Properties: Some derivatives have been shown to induce apoptosis in cancer cells. [Study.com][3], [Bocan, et al.][6]

The introduction of a carboxylic acid group can modulate the pharmacokinetic properties of the molecule, such as solubility and cell permeability, which is a critical consideration in drug design.

Analytical Chemistry and Materials Science

The chelating properties of hydroxyquinolines make them valuable in other fields as well:

-

Fluorescent Probes: Metal ion chelation often leads to a significant change in the fluorescence of the molecule, allowing for the sensitive detection of metal ions in biological and environmental samples. [Chem-Impex][1]

-

Organic Light-Emitting Diodes (OLEDs): Metal complexes of hydroxyquinolines, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as emissive and electron-transporting materials in OLEDs. [Bocan, et al.][6]

Workflow: From Compound to Application

The journey from a synthesized hydroxyquinoline carboxylic acid to a potential application involves several key stages of evaluation.

Caption: Evaluation pipeline for novel hydroxyquinoline derivatives.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 6-Hydroxyquinoline-7-carboxylic acid and its derivatives. Based on data for related compounds, it should be considered an irritant to the skin, eyes, and respiratory system. [Sigma-Aldrich], [PubChem][7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Hydroxyquinoline-7-carboxylic acid represents a molecule of significant interest within the broader class of hydroxyquinoline carboxylic acids. While direct experimental data is sparse, a comprehensive understanding of its properties and potential can be effectively constructed through the analysis of its isomers. Its inherent chelating ability, combined with the modulatory effects of the carboxylic acid group, positions it as a promising candidate for further investigation in drug discovery, diagnostics, and materials science. The synthetic strategies and evaluation workflows outlined in this guide provide a solid foundation for researchers to explore the potential of this and related compounds.

References

-

PubChem. 6-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of A. 6-Hydroxyquinoline.[Link]

- Google Patents.CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.[Link]

-

Study.com. Hydroxyquinoline Uses, Structure & Synthesis.[Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.[Link]

-

Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[Link]

-

PubChem. 6-Quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 7. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of 6-hydroxyquinoline-7-carboxylic Acid in Dimethyl Sulfoxide (DMSO)

Abstract

The accurate determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing its formulation, bioavailability, and the reliability of in-vitro screening data.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of 6-hydroxyquinoline-7-carboxylic acid in dimethyl sulfoxide (DMSO), a solvent of ubiquitous importance in pharmaceutical research.[3] We present a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.[4] This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Imperative of Solubility Characterization

In the pipeline of pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a drug candidate's potential success.[5] Poor solubility can lead to erratic absorption, low bioavailability, and underestimated toxicity, creating significant hurdles in later development stages.[6] Dimethyl sulfoxide (DMSO) is the preeminent solvent for high-throughput screening and compound storage due to its exceptional ability to dissolve a wide spectrum of both polar and nonpolar compounds.[3][7][8]

6-hydroxyquinoline-7-carboxylic acid is a heterocyclic aromatic compound whose structure, featuring a quinoline core, a phenolic hydroxyl group, and a carboxylic acid moiety, suggests complex solubility behavior. Understanding its interaction with DMSO is fundamental for its application in any screening or formulation workflow. This guide provides an authoritative methodology to establish a robust and reliable solubility profile for this compound, moving beyond simple data points to a foundational understanding of its behavior in this critical solvent.

Physicochemical Landscape: Analyte and Solvent

A thorough analysis begins with the fundamental properties of the components involved. The interaction between the functional groups of 6-hydroxyquinoline-7-carboxylic acid and the polar aprotic nature of DMSO governs the dissolution process.

Table 1: Physicochemical Properties of 6-hydroxyquinoline-7-carboxylic Acid (Note: As direct experimental data for the 7-carboxylic acid isomer is not widely published, properties are estimated based on the closely related 6-hydroxyquinoline scaffold and general chemical principles.)

| Property | Value / Description | Significance in DMSO Solubility |

| Molecular Formula | C₁₀H₇NO₃ | Provides the basis for molar mass calculation. |

| Molecular Weight | 189.17 g/mol | Essential for converting mass-based solubility (mg/mL) to molar concentration (mM). |

| Structure | Quinoline ring with -OH at C6 and -COOH at C7 | The acidic proton of the carboxylic acid and the phenolic proton can form strong hydrogen bonds with the sulfoxide oxygen of DMSO. The nitrogen atom in the quinoline ring is a hydrogen bond acceptor. |

| Predicted pKa | ~4-5 (Carboxylic Acid), ~9-10 (Phenol) | The compound possesses both acidic and phenolic functional groups, influencing its charge state and interaction potential.[9] |

| Appearance | Likely a solid at room temperature. | The solid state (crystalline vs. amorphous) can significantly impact solubility.[5] |

Table 2: Relevant Properties of the Solvent: Dimethyl Sulfoxide (DMSO)

| Property | Value | Reference |

| Molecular Formula | (CH₃)₂SO | [7] |

| Molar Mass | 78.13 g/mol | [7] |

| Type | Polar Aprotic Solvent | [7] |

| Density | ~1.10 g/cm³ | [7] |

| Boiling Point | 189 °C (372 °F) | [7] |

| Melting Point | 19 °C (66 °F) | [7] |

| Water Solubility | Miscible | [7] |

The high polarity and hydrogen bond accepting capability of DMSO make it an excellent solvent for a molecule like 6-hydroxyquinoline-7-carboxylic acid, which has multiple hydrogen bond donor sites.

Principles of Solubility Measurement: A Dichotomy of Purpose

In drug discovery, solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a DMSO stock is rapidly diluted into an aqueous buffer.[10][11] It is a high-throughput method used in early discovery to flag compounds that might precipitate in biological assays.[1][12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solid and dissolved phases are in equilibrium.[4][13] It is determined using methods like the shake-flask technique and is the definitive value for formulation and biopharmaceutical classification.[4]

This guide focuses exclusively on the determination of thermodynamic solubility , which provides the most accurate and fundamental understanding of the compound's behavior.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol outlines a self-validating system for determining the equilibrium solubility of 6-hydroxyquinoline-7-carboxylic acid in DMSO. The use of HPLC-UV for quantification is recommended due to the quinoline structure, which possesses a strong chromophore suitable for UV detection.[14][15]

Materials and Reagents

-

6-hydroxyquinoline-7-carboxylic acid (solid, highest purity available)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase)

-

2 mL glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Analytical balance (4 decimal places)

-

Calibrated pipettes

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

HPLC system with a C18 column and UV-Vis detector

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation of Vials: Add an excess amount of solid 6-hydroxyquinoline-7-carboxylic acid to at least three separate 2 mL glass vials. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 5-10 mg).

-

Causality: Using a clear excess of solid ensures that the resulting solution reaches saturation, a prerequisite for measuring thermodynamic solubility.[13] Running in triplicate provides statistical confidence in the final result.

-

-

Solvent Addition: Accurately add 1.0 mL of anhydrous DMSO to each vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a moderate speed (e.g., 200 rpm) inside an incubator set to the desired temperature (e.g., 25°C for room temperature solubility). Equilibrate for 24-48 hours.

Part B: Sample Processing and Quantification

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes. Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration is a critical step to separate the saturated liquid phase from any remaining solid particles.[2] Failure to do so would lead to an overestimation of solubility as undissolved particles could dissolve during the dilution or analysis step.

-

-

Preparation of Standard Curve: a. Prepare a concentrated stock solution of the compound in DMSO of a known concentration (e.g., 2 mg/mL). b. Perform a serial dilution of this stock solution to create a series of at least five calibration standards with concentrations that bracket the expected solubility.

-

HPLC Analysis: a. Set up an appropriate HPLC method (e.g., C18 column, mobile phase of ACN/Water with 0.1% TFA, detection wavelength at the compound's λ_max). b. Inject the prepared calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy. c. Inject the filtered saturated samples. If necessary, dilute the samples accurately with DMSO to bring the concentration within the linear range of the standard curve.

-

Self-Validation: The linearity of the standard curve validates the quantification method. Any dilutions must be made with precision and accounted for in the final calculation.

-

Experimental Workflow Diagram

Data Analysis and Reporting

-

Standard Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the r² value.

-

Solubility Calculation: Use the peak area of the saturated sample (y) and the equation from the standard curve to calculate its concentration (x).

-

Concentration (mg/mL) = (Peak Area - y-intercept) / slope

-

Remember to multiply by any dilution factor used.

-

-

Molar Concentration: Convert the solubility from mg/mL to millimolar (mM).

-

Concentration (mM) = [Concentration (mg/mL) / Molecular Weight ( g/mol )] * 1000

-

-

Reporting: The final data should be presented clearly, including the mean and standard deviation from the triplicate measurements.

Table 3: Example Data Summary Table

| Parameter | Temperature (°C) | Mean Solubility | Std. Dev. | Mean Solubility (mM) |

| Thermodynamic Solubility | 25 | Value | Value | Value |

| Thermodynamic Solubility | 37 | Value | Value | Value |

Critical Factors Influencing Data Integrity

-

Temperature: Solubility is temperature-dependent.[16] Performing the determination at both room temperature (25°C) and physiological temperature (37°C) provides a more complete profile.

-

Solvent Purity: The presence of water in DMSO can alter its solvation properties and potentially promote hydrolysis or degradation of the compound.[17][18] Always use high-purity, anhydrous DMSO from a freshly opened container.

-

Compound Stability: Quinoline derivatives can be susceptible to degradation.[17] It is advisable to analyze a control sample of the compound in DMSO that has been stored under the same conditions to check for degradation peaks in the HPLC chromatogram. A study found that while many compounds are stable, a significant percentage can degrade in DMSO over time, especially at room temperature.[19]

-

Equilibration Time: Insufficient equilibration is a common source of error, leading to an underestimation of solubility. The 24-48 hour window is a robust standard, but for certain crystalline materials, longer times may be needed.

Conclusion

This guide provides a rigorous and scientifically-grounded methodology for determining the thermodynamic solubility of 6-hydroxyquinoline-7-carboxylic acid in DMSO. By adhering to this protocol, which emphasizes equilibrium, accurate quantification, and process validation, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions in lead optimization, selecting appropriate concentrations for biological screening, and laying the groundwork for future pre-formulation and drug development activities.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzo[f]quinoline. Retrieved from [Link]

-

Solvents. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Al-Aboud, F. M., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

-

Davis, D. D., & Balahura, R. J. (1970). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Science Publishing. Retrieved from [Link]

-

International Journal of Futuristic and Modern Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

Admeshop. (n.d.). Solubility, kinetic. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

-

Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

Box, K. J., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]

-

Kansy, M., et al. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 6-hydroxy-2,4-quinolinedicarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline. PubChem Compound Database. Retrieved from [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Khuhawar, M. Y., & Arain, G. M. (n.d.). 8-Hydroxyquinoline as a Complexing Reagent for the Determination of Cd(II) in Micellar Medium. Retrieved from [Link]

- Google Patents. (n.d.). RU2018115C1 - Method of 8-hydroxyquinoline determination.

-

Gershon, H., & Clarke, D. D. (n.d.). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-Nitroquinolones in dimethylsulfoxide: Spectroscopic characterization and photoactivation of molecular oxygen. Retrieved from [Link]

-

MDPI. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 6. enamine.net [enamine.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 9. Page loading... [wap.guidechem.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. admeshop.com [admeshop.com]

- 12. asianpubs.org [asianpubs.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 18. research.library.fordham.edu [research.library.fordham.edu]

- 19. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Zwitterionic Architectures of Hydroxyquinoline Carboxylic Acids

The following technical guide details the zwitterionic properties of hydroxyquinoline carboxylic acids (HQCAs), focusing on their physicochemical behavior, experimental characterization, and implications for drug development.

Physicochemical Tuning for Drug Discovery and Chelation Therapy

Executive Summary

Hydroxyquinoline carboxylic acids (HQCAs) represent a privileged scaffold in medicinal chemistry, bridging the gap between small-molecule chelators and zwitterionic pharmacophores. Unlike simple amino acids, HQCAs exhibit complex, pH-dependent equilibria involving the quinoline nitrogen, the carboxylic acid moiety, and the phenolic hydroxyl group.

Understanding the "Zwitterionic Window" —the specific pH range where the net neutral, dipolar species predominates—is critical for optimizing:

-

Membrane Permeability: Targeting the blood-brain barrier (BBB) by manipulating lipophilicity (

). -

Solubility Profiles: Overcoming the "brick dust" insolubility often associated with planar aromatic zwitterions.

-

Metal Sequestration: Utilizing pre-organized zwitterionic species for rapid metal coordination (

,

Molecular Architecture & Protonation Equilibria[1]

The zwitterionic character of HQCAs is defined by the interplay between three ionizable centers. Taking 8-hydroxyquinoline-2-carboxylic acid (8-HQA) as the archetype, the protonation sequence differs significantly from standard amino acids due to the aromatic resonance and the proximity of the chelating groups.

2.1 The Protonation Cascade

The species distribution changes governed by pH are non-intuitive. Recent potentiometric and calorimetric studies confirm the following sequence for 8-HQA (from basic to acidic pH):

-

Dianion (

): At pH > 11, both the carboxylate ( -

Monoanion (

): As pH drops below ~10.1, the phenolate protonates first to form the phenol ( -

Zwitterion (

): As pH drops below ~4.0, the quinoline nitrogen protonates ( -

Cation (

): At extremely acidic pH (< 1.0), the carboxylate protonates (

2.2 Visualization of Species Equilibria

The following diagram illustrates the protonation pathway for 8-HQA, highlighting the critical Zwitterionic Window.

Caption: Stepwise dissociation of 8-HQA. Note that at physiological pH (7.4), the molecule exists primarily as the Monoanion, not the Zwitterion.

Thermodynamic Profiling: Experimental Methodology

Accurate determination of zwitterionic constants requires precise potentiometric titration. Standard protocols often fail due to the low aqueous solubility of the neutral zwitterion (isoelectric precipitation).

3.1 Protocol: Potentiometric Titration for Zwitterions

Objective: Determine stoichiometric dissociation constants (

Reagents:

-

Titrand: 1.0 mM HQCA solution (dissolved in excess HCl to ensure full protonation).

-

Titrant: Carbonate-free 0.1 M NaOH (standardized against potassium hydrogen phthalate).

-

Ionic Strength Adjuster: 0.1 M KCl or NaClO4 (to mimic physiological ionic strength).

-

Inert Atmosphere: High-purity Nitrogen or Argon gas.

Step-by-Step Workflow:

-

System Preparation:

-

Calibrate the glass electrode (

) using a 3-point calibration (pH 4.0, 7.0, 10.0). -

Thermostat the reaction vessel to 25.0 ± 0.1°C.

-

Purge the vessel with

for 15 minutes to remove dissolved

-

-

Sample Dissolution (The Acid Start):

-

Dissolve the HQCA derivative in a known excess of HCl (e.g., 2.0 equivalents). This ensures the starting species is the soluble Cation (

). -

Note: If the compound is lipophilic, use a mixed solvent system (e.g., Water/Methanol 50:50) and apply the Yasuda-Shedlovsky extrapolation to obtain aqueous

values.

-

-

Titration Execution:

-

Add NaOH in micro-aliquots (e.g., 5-10 µL).

-

Wait for electrode stability (< 0.1 mV drift/min) before recording potential (

). -

Continue titration until pH > 11.5 to capture the phenolic dissociation.

-

-

Data Analysis (Bjerrum Method):

-

Calculate the average number of protons bound per ligand (

) using the mass balance equations. -

Plot

vs. -

Half-integral values (

) correspond to approximate -

Refine constants using non-linear least squares regression (e.g., HYPERQUAD or SUPERQUAD software).

-

3.2 Quantitative Data Summary

The table below summarizes the dissociation constants for key HQCA derivatives.

| Compound | Zwitterionic Range (pH) | Dominant Species at pH 7.4 | |||

| 8-HQA | < 1.0 | 3.92 | 10.14 | 1.0 – 3.9 | Anion ( |

| Xanthurenic Acid | 1.14 | 5.75 | ~10.0 | 1.2 – 5.7 | Anion ( |

| Kynurenic Acid | ~2.4 | N/A* | ~10.0 | N/A | Anion ( |

*Note: Kynurenic acid exists predominantly as a 4-quinolone tautomer; the "zwitterionic" character is internal to the amide-like resonance, but it behaves as a mono-anion at neutral pH.

Pharmacochemical Implications[4][5]

4.1 The Solubility-Permeability Paradox

HQCAs present a classic medicinal chemistry challenge.

-

In the Zwitterionic Window (pH 2-4 for 8-HQA): The net charge is zero. Crystal lattice energy is high due to intermolecular ionic bonding (

), leading to minimum aqueous solubility . -

At Physiological pH (7.4): The molecule is anionic (

). Solubility increases significantly, but membrane permeability decreases due to the charge preventing passive diffusion.

Strategy for Drug Design:

To improve oral bioavailability, researchers often employ ester prodrugs to mask the carboxylate, or substitute the ring to shift the

4.2 Chelation and Metal Scavenging

The zwitterionic form is "pre-organized" for chelation. Upon metal binding (

Experimental Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for characterizing these compounds, from synthesis to speciation modeling.

Caption: Integrated workflow for deriving physicochemical constants and applying them to drug discovery.

References

-

Protonation equilibria of 8-hydroxyquinoline-2-carboxylic acid. Source: Thermochimica Acta / University of Catania URL:[Link]

-

Physicochemical Characterization of Kynurenine Pathway Metabolites. Source: National Institutes of Health (PMC) URL:[Link]

-

Chemical Speciation and Coordination Behavior of 8-HQA. Source: ACS Omega / PMC URL:[Link]

-

Xanthurenic Acid Binds to Neuronal GPCRs. Source: PLOS ONE URL:[2][3][Link]

-

8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore. Source: MDPI / PMC URL:[Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Xanthurenic Acid Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 | PLOS One [journals.plos.org]

- 3. Xanthurenic Acid Binds to Neuronal G-Protein-Coupled Receptors That Secondarily Activate Cationic Channels in the Cell Line NCB-20 | PLOS One [journals.plos.org]

An In-depth Technical Guide to 7-Hydroxyquinoline-6-carboxylic Acid

This guide provides a comprehensive technical overview of 7-hydroxyquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry, materials science, and analytical chemistry. This document delves into its chemical identity, structural elucidation, synthesis methodologies, and potential applications, offering field-proven insights for scientists and drug development professionals.

Nomenclature and Chemical Identity

7-Hydroxyquinoline-6-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at the 7th position and a carboxylic acid group at the 6th position of the quinoline ring.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: 7-Hydroxyquinoline-6-carboxylic acid

-

Common Synonyms: While this specific isomer is not as widely documented as some of its counterparts, it may also be referred to as 6-carboxy-7-hydroxyquinoline.

-

CAS Number: 1227608-04-9

The accurate identification of this compound is crucial, as numerous isomers exist with varying properties and applications. For instance, the structurally related 8-hydroxyquinoline and its derivatives are well-known for their chelating and biological activities.[1][2]

Physicochemical Properties

Detailed experimental data for 7-hydroxyquinoline-6-carboxylic acid is not extensively available in the public domain. However, based on the structural motifs of a hydroxyquinoline and a carboxylic acid, we can predict its key physicochemical properties.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol |

| Appearance | Expected to be a solid, likely a crystalline powder, ranging from off-white to yellowish-brown. |

| Solubility | Likely to have low solubility in water and non-polar organic solvents. Expected to be soluble in polar aprotic solvents such as DMSO and DMF, and in aqueous base due to the acidic nature of the carboxylic acid and phenolic hydroxyl group. |

| Melting Point | Expected to be relatively high, likely over 200°C, due to the rigid aromatic structure and potential for strong intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups. |

| pKa | The molecule possesses two acidic protons: one on the carboxylic acid group (estimated pKa ~3-5) and one on the phenolic hydroxyl group (estimated pKa ~8-10). The quinoline nitrogen is weakly basic. |

Synthesis and Purification

While a specific, detailed synthesis protocol for 7-hydroxyquinoline-6-carboxylic acid is not readily found in peer-reviewed literature, a plausible synthetic strategy can be devised based on established quinoline synthesis methodologies. One such approach could be a modification of the Gould-Jacobs reaction.

Proposed Synthetic Pathway

A potential route could involve the reaction of 4-amino-2-hydroxybenzoic acid with a suitable three-carbon synthon, such as diethyl ethoxymethylenemalonate, followed by cyclization and decarboxylation.

Caption: Proposed synthetic pathway for 7-hydroxyquinoline-6-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Condensation

-

To a stirred solution of 4-amino-2-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl ethoxymethylenemalonate.

-

Heat the mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated intermediate by filtration.

Step 2: Cyclization

-

Add the dried intermediate to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (e.g., 250°C) to induce cyclization.

-

Maintain the temperature for 1-2 hours.

-

Cool the mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the cyclized product.

-

Isolate the product by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the cyclized product in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture at reflux until the solid completely dissolves.

-

Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The desired 7-hydroxyquinoline-6-carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Analytical Characterization

The structural confirmation of 7-hydroxyquinoline-6-carboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group. A broad singlet corresponding to the carboxylic acid proton would likely appear in the downfield region (δ 10-13 ppm). The phenolic proton signal may also be broad and its position dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ ~165-175 ppm). The carbons attached to the hydroxyl group and those in the quinoline ring will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and potentially the loss of CO (28 Da).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic) | 3300-2500 | Very broad band |

| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands |

| C=O (Carboxylic) | 1720-1680 | Strong, sharp band |

| C=C, C=N (Aromatic) | 1620-1450 | Multiple bands of varying intensity |

| C-O (Phenolic) | 1260-1180 | Strong band |

| O-H bend (Phenolic) | 1410-1310 | In-plane bending |

Applications in Research and Drug Development

While specific applications for 7-hydroxyquinoline-6-carboxylic acid are not well-documented, its structural features suggest potential utility in several areas of research.

Medicinal Chemistry